REACTION_CXSMILES
|
[SH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]=[C:10]3[CH2:21][CH2:20][CH2:19][N:11]3[C:12]=2[C:13]2[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=2)=[CH:4][CH:3]=1.[CH2:22]([N-]CC)C.[Li+].C([Li])[CH2:29][CH2:30][CH3:31].C[Si](CCl)(C)C.CC(C)=O>O1CCCC1.O>[CH3:22][C:30]([CH3:29])=[CH:31][S:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[N:9]=[C:10]3[CH2:21][CH2:20][CH2:19][N:11]3[C:12]=2[C:13]2[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=2)=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
2-(4-mercaptophenyl)-3-(4-pyridyl)-6,7-dihydro-[5H]-pyrrolo[1,2-a]-imidazole
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
SC1=CC=C(C=C1)C=1N=C2N(C1C1=CC=NC=C1)CCC2
|
Name
|
|
Quantity
|
17 mmol
|
Type
|
reactant
|
Smiles
|
C(C)[N-]CC.[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.57 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)CCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
17 mmol
|
Type
|
reactant
|
Smiles
|
C(C)[N-]CC.[Li+]
|
Name
|
|
Quantity
|
0.99 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
After stirring for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After warming
|
Type
|
CUSTOM
|
Details
|
the mixture is immersed in an ice bath
|
Type
|
STIRRING
|
Details
|
the mixture is stirred 15 minutes at 0° and 15 minutes at 25° C
|
Duration
|
15 min
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
CUSTOM
|
Details
|
the organic layer dried
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(=CSC1=CC=C(C=C1)C=1N=C2N(C1C1=CC=NC=C1)CCC2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |